3,7-Dimethyl-3-(1-naphthyl)-2-benzofuran-1(3H)-one
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Overview
Description
3,7-Dimethyl-3-(naphthalen-1-yl)isobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofurans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-3-(naphthalen-1-yl)isobenzofuran-1(3H)-one typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of naphthalene with a suitable acyl chloride, followed by cyclization and methylation steps. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts, such as Lewis acids, can enhance the efficiency and selectivity of the reactions. Purification steps, including recrystallization and chromatography, are essential to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-3-(naphthalen-1-yl)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-3-(naphthalen-1-yl)isobenzofuran-1(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethyl-3-(phenyl)isobenzofuran-1(3H)-one: Similar structure but with a phenyl group instead of a naphthyl group.
3,7-Dimethyl-3-(biphenyl-4-yl)isobenzofuran-1(3H)-one: Contains a biphenyl group, offering different electronic properties.
Uniqueness
3,7-Dimethyl-3-(naphthalen-1-yl)isobenzofuran-1(3H)-one is unique due to the presence of the naphthyl group, which can influence its electronic properties, stability, and reactivity. This uniqueness makes it a valuable compound for specific applications in materials science and pharmaceuticals.
Properties
CAS No. |
7499-62-9 |
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Molecular Formula |
C20H16O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
3,7-dimethyl-3-naphthalen-1-yl-2-benzofuran-1-one |
InChI |
InChI=1S/C20H16O2/c1-13-7-5-12-17-18(13)19(21)22-20(17,2)16-11-6-9-14-8-3-4-10-15(14)16/h3-12H,1-2H3 |
InChI Key |
IRFSCOBQNNMNKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(OC2=O)(C)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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